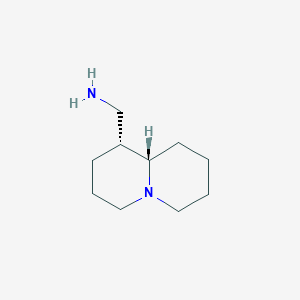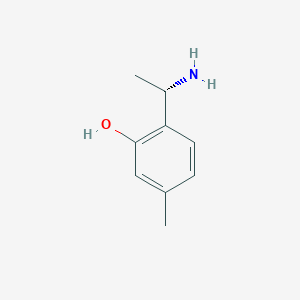
(S)-2-(1-Aminoethyl)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminoethyl)-5-methylphenol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-5-methylphenol typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the enzymatic resolution of racemic amines using lipase-catalyzed acylation . This method involves reacting racemic methyl 4-(1-aminoethyl)benzoate with an acylating agent in the presence of a lipase to obtain optically active methyl 4-(1-aminoethyl)benzoate, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic resolution processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it could act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminoethylphosphonic acid: Similar in having an aminoethyl group but differs in the presence of a phosphonic acid group.
Methyl (S)-4-(1-aminoethyl)benzoate: Similar in having an aminoethyl group but differs in the presence of a benzoate ester group.
Uniqueness
(S)-2-(1-Aminoethyl)-5-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
YFCQLDACTNMCAO-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C)N)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


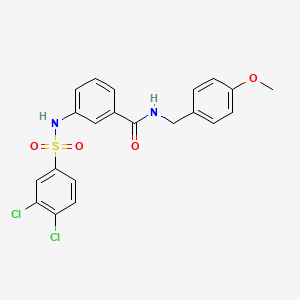
![5,8,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12837343.png)
![2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12837346.png)

![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)


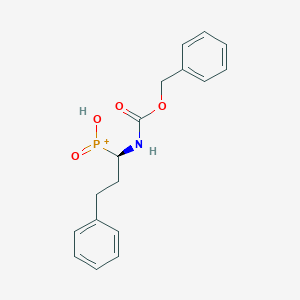
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
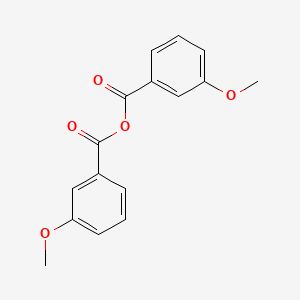
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
